molecular formula C13H15Cl4O3P B14372248 5,8-Dichloro-2-[(3,4-dichlorophenyl)methyl]-1,3,2lambda~5~-dioxaphosphonan-2-one CAS No. 90905-92-3

5,8-Dichloro-2-[(3,4-dichlorophenyl)methyl]-1,3,2lambda~5~-dioxaphosphonan-2-one

Cat. No.: B14372248
CAS No.: 90905-92-3
M. Wt: 392.0 g/mol
InChI Key: SOGPWVNFDPMUII-UHFFFAOYSA-N
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Description

5,8-Dichloro-2-[(3,4-dichlorophenyl)methyl]-1,3,2lambda~5~-dioxaphosphonan-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dioxaphosphonan ring with multiple chlorine substitutions, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloro-2-[(3,4-dichlorophenyl)methyl]-1,3,2lambda~5~-dioxaphosphonan-2-one typically involves the reaction of 3,4-dichlorobenzyl chloride with a suitable phosphorus-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloro-2-[(3,4-dichlorophenyl)methyl]-1,3,2lambda~5~-dioxaphosphonan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphonic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5,8-Dichloro-2-[(3,4-dichlorophenyl)methyl]-1,3,2lambda~5~-dioxaphosphonan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,8-Dichloro-2-[(3,4-dichlorophenyl)methyl]-1,3,2lambda~5~-dioxaphosphonan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the dioxaphosphonan ring play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloromethylphenidate: A stimulant drug with a similar dichlorophenyl structure.

    3,5-Dichlorobenzamide Derivatives: Compounds with similar dichlorobenzene rings used in various chemical applications.

Uniqueness

5,8-Dichloro-2-[(3,4-dichlorophenyl)methyl]-1,3,2lambda~5~-dioxaphosphonan-2-one is unique due to its dioxaphosphonan ring, which imparts distinct chemical and biological properties

Properties

CAS No.

90905-92-3

Molecular Formula

C13H15Cl4O3P

Molecular Weight

392.0 g/mol

IUPAC Name

5,8-dichloro-2-[(3,4-dichlorophenyl)methyl]-1,3,2λ5-dioxaphosphonane 2-oxide

InChI

InChI=1S/C13H15Cl4O3P/c14-10-2-3-11(15)7-20-21(18,19-6-10)8-9-1-4-12(16)13(17)5-9/h1,4-5,10-11H,2-3,6-8H2

InChI Key

SOGPWVNFDPMUII-UHFFFAOYSA-N

Canonical SMILES

C1CC(COP(=O)(OCC1Cl)CC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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